

Application Notes & Protocols: 4-(3-Methylphenyl)piperidine in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidine

Cat. No.: B047089

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Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-aryl piperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and clinical candidates.^{[1][2]} This guide focuses on a specific, high-value derivative, **4-(3-Methylphenyl)piperidine**, a versatile synthetic intermediate. We provide an in-depth exploration of its application in constructing complex molecular architectures, with a primary focus on advanced C-N and C-C bond-forming reactions. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-tested protocols for N-arylation, N-alkylation, and emerging C(sp³)-H functionalization techniques, explaining the causal relationships behind experimental design and reagent selection.

Introduction: The Strategic Value of the 4-(3-Methylphenyl)piperidine Scaffold

4-(3-Methylphenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylphenyl (or m-tolyl) group. This structure is of significant interest in drug discovery for several reasons:

- **Privileged Structure:** The 4-arylpiperidine motif is a well-established pharmacophore, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).^[3]
- **Modulation of Physicochemical Properties:** The meta-methyl group on the phenyl ring subtly influences the molecule's lipophilicity, electronic properties, and metabolic stability compared to its unsubstituted phenyl counterpart. This specific substitution can be critical for optimizing target engagement, selectivity, and pharmacokinetic profiles. For example, substitutions on the phenyl ring of related 4-phenylpiperidine structures have been shown to significantly impact activity at dopamine and opioid receptors.^{[3][4]}
- **Synthetic Handle:** The secondary amine (N-H) of the piperidine ring serves as a highly versatile nucleophilic and basic center, providing a primary vector for synthetic diversification to build libraries of novel compounds.

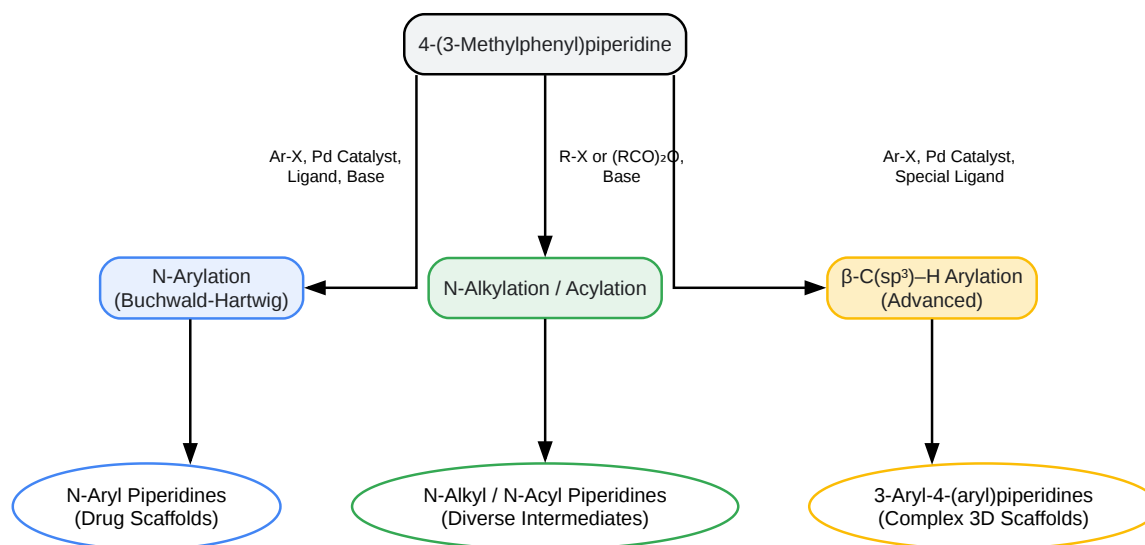
This guide moves beyond simple descriptions to provide actionable protocols for leveraging this building block in key synthetic transformations.

Physicochemical Properties

Property	Value
CAS Number	111153-83-4 ^[5]
Molecular Formula	C ₁₂ H ₁₇ N
Molecular Weight	175.27 g/mol
Appearance	Off-white to yellow solid or oil
Boiling Point	Approx. 295-300 °C (Predicted)
Solubility	Soluble in most organic solvents (DCM, THF, Toluene, Methanol)

Core Synthetic Applications & Protocols

The synthetic utility of **4-(3-Methylphenyl)piperidine** is dominated by reactions involving the piperidine nitrogen. However, recent advances in C-H activation have unlocked new pathways for functionalizing the saturated ring itself.



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